5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where derivatives of oxadiazoles have been investigated for their pharmacological properties, including anticancer and antimicrobial effects .
The compound is classified under the broader category of oxadiazole derivatives, which are known for their diverse biological activities. The synthesis of 5-cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole can be achieved through various chemical reactions involving cyclization processes that incorporate cyclopropyl and pyrrolidine moieties into the oxadiazole framework. The specific structural features of this compound may contribute to its unique reactivity and biological properties .
The synthesis of 5-cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole can be approached through several methodologies:
The molecular structure of 5-cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole can be described as follows:
This structural configuration may influence its chemical reactivity and biological interactions .
5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions typical for oxadiazoles:
The mechanism of action for compounds like 5-cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole is often linked to their interactions with biological targets:
5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole has potential applications in several scientific fields:
The ongoing research into oxadiazoles continues to reveal new applications and therapeutic potentials for this class of compounds .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its medicinal potential remained unexplored for nearly 80 years [1] [9]. Initial interest surged in the 1940s with investigations into its biological activity, culminating in the 1960s approval of Oxolamine as the first 1,2,4-oxadiazole-containing drug for cough suppression [1] [9]. This five-membered ring (containing one oxygen and two nitrogen atoms) gained traction due to its metabolic stability and capacity to mimic ester/amide functionalities while resisting hydrolysis—a critical advantage in drug design [1] [3]. By the 2000s, natural products like Phidianidine A and Quisqualic acid (isolated from marine mollusks and Quisqualis indica seeds, respectively) revealed the scaffold’s presence in biologically active metabolites, further validating its pharmacological relevance [1].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1884 | First synthesis | N/A | Tiemann and Krüger’s foundational work |
1960s | Oxolamine | Antitussive | First clinical drug with 1,2,4-oxadiazole core |
1980s–2000s | Fasiplon | Anxiolytic | Non-benzodiazepine CNS agent |
2011 | Phidianidine A/B | Cytotoxic, PTP1B/CXCR4 modulation | Natural product-derived bioactive agents |
2020s | Ataluren | Duchenne muscular dystrophy | FDA-approved for nonsense mutation suppression |
The strategic incorporation of cyclopropyl at the 5-position and pyrrolidin-3-yl at the 3-position of 1,2,4-oxadiazole represents a deliberate optimization to enhance target affinity and pharmacokinetic properties. The cyclopropyl group contributes:
Concurrently, the pyrrolidin-3-yl moiety introduces:
This synergistic combination is exemplified in neuroprotective agents like compound 20 (a 3-pyrrolidinyl-1,2,4-oxadiazole MAO-B inhibitor, IC₅₀ = 52 nM), where cyclopropyl enhances blood-brain barrier penetration while pyrrolidine anchors to FAD cofactors [5] [7].
Table 2: Impact of Cyclopropyl and Pyrrolidinyl Substitutions on Drug Properties
Substituent | Key Contributions | Biological Consequence |
---|---|---|
5-Cyclopropyl | - Lipophilicity (clogP ↑) | Enhanced membrane permeability |
- Metabolic stability | Reduced hepatic clearance | |
- Steric constraint | Improved target selectivity | |
3-Pyrrolidin-3-yl | - H-bond donation (NH) | Stronger enzyme-inhibitor interactions |
- Conformational adaptability | Tolerates dynamic binding sites | |
- Alkalinity (pKa ~10) | Solubility in acidic environments; ionic bonding |
1,2,4-Oxadiazoles serve as privileged bioisosteres for carboxylate, amide, and ester groups, addressing metabolic liabilities while preserving pharmacophore geometry:
Notably, 1,2,4-oxadiazoles enable peripheral site binding in AChE, disrupting Aβ aggregation—an effect unattainable with ester bioisosteres [7] [9]. Their versatility extends to cannabinoid receptor ligands, where 1,2,4-oxadiazoles maintain CB2 affinity (Kᵢ = 2.9 nM) while reducing hERG channel interactions compared to 1,3,4-oxadiazoles [8].
Table 3: Bioisosteric Applications of 1,2,4-Oxadiazoles in Drug Design
Replaced Group | Target Compound | Advantages Achieved | Reference Activity |
---|---|---|---|
Amide bond | MAO-B inhibitor (20) | ↑ Metabolic stability; ↑ MAO-B selectivity (SI > 192) | IC₅₀ = 52 nM [5] |
Ester linkage | AChE inhibitor (2b) | ↑ Hydrolytic resistance; retained AChE affinity | IC₅₀ = 0.00098 µM [7] |
Carboxylate | CB2 agonist (1a) | ↓ hERG inhibition; logD reduction | Kᵢ = 2.9 nM [8] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0